molecular formula C18H15N3O4S B7636157 [2-(2-methylsulfanylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

[2-(2-methylsulfanylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

Cat. No. B7636157
M. Wt: 369.4 g/mol
InChI Key: CGGWWQRVMAITPH-UHFFFAOYSA-N
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Description

[2-(2-methylsulfanylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate, also known as MSAO, is a small molecule that has been extensively studied for its potential therapeutic applications. MSAO is a selective inhibitor of mitochondrial complex I, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.

Mechanism of Action

[2-(2-methylsulfanylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is a selective inhibitor of mitochondrial complex I, which is a key enzyme in the electron transport chain. By inhibiting complex I, [2-(2-methylsulfanylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate reduces the production of reactive oxygen species (ROS) and protects against oxidative stress. This mechanism of action makes [2-(2-methylsulfanylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate a promising candidate for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that [2-(2-methylsulfanylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has a number of biochemical and physiological effects. [2-(2-methylsulfanylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been shown to protect against mitochondrial dysfunction, reduce oxidative stress, and improve mitochondrial respiration. Additionally, [2-(2-methylsulfanylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of [2-(2-methylsulfanylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is its selectivity for mitochondrial complex I. This makes it a useful tool for studying the role of complex I in cellular and mitochondrial function. However, one of the limitations of [2-(2-methylsulfanylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is its relatively low potency, which can make it difficult to achieve the desired effects in some experiments.

Future Directions

There are a number of potential future directions for research on [2-(2-methylsulfanylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate. One area of interest is the development of more potent analogs of [2-(2-methylsulfanylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate that could be used in clinical settings. Another area of interest is the use of [2-(2-methylsulfanylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, there is a need for further research on the mechanism of action of [2-(2-methylsulfanylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate and its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of [2-(2-methylsulfanylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate involves a multi-step process that starts with the reaction of 2-methylsulfanyl-aniline with ethyl 4-chloro-3-oxo-butanoate. This is followed by the reaction of the resulting intermediate with phthalic anhydride to form [2-(2-methylsulfanylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate. The final product is then purified using column chromatography.

Scientific Research Applications

[2-(2-methylsulfanylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. [2-(2-methylsulfanylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been shown to protect against mitochondrial dysfunction and oxidative stress, which are both implicated in the pathogenesis of these diseases.

properties

IUPAC Name

[2-(2-methylsulfanylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-26-14-9-5-4-8-13(14)19-15(22)10-25-18(24)16-11-6-2-3-7-12(11)17(23)21-20-16/h2-9H,10H2,1H3,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGWWQRVMAITPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-methylsulfanylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

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